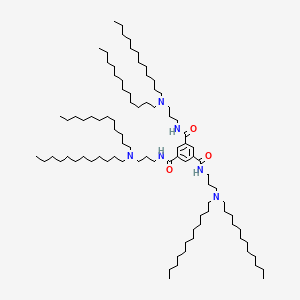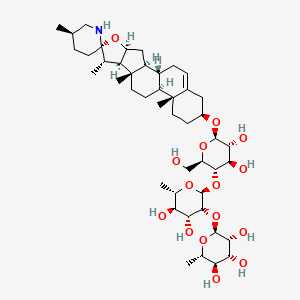
Z-IETD-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-IETD-pNA, also known as Z-Ile-Glu-Thr-Asp-pNA, is a colorimetric substrate for caspase-8 and granzyme B. It is widely used in biochemical assays to measure the activity of these enzymes. The compound is hydrolyzed by caspase-8 to release p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-IETD-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids (isoleucine, glutamic acid, threonine, and aspartic acid) to a solid support, followed by the attachment of the p-nitroaniline group. The benzyloxycarbonyl (Z) group is used as a protecting group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Z-IETD-pNA primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-8, granzyme B, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C). .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that absorbs light at 405 nm .
Applications De Recherche Scientifique
Z-IETD-pNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Some of its applications include:
Apoptosis Studies: Used to measure caspase-8 activity in apoptosis assays
Cancer Research: Employed in studies investigating the role of caspase-8 in cancer cell apoptosis
Drug Screening: Utilized in high-throughput screening assays to identify potential inhibitors of caspase-8
Immunology: Used to study the role of granzyme B in immune cell-mediated cytotoxicity
Mécanisme D'action
Z-IETD-pNA exerts its effects by serving as a substrate for caspase-8 and granzyme B. Upon hydrolysis by these enzymes, the compound releases p-nitroaniline, which can be quantified to measure enzyme activity. The molecular targets of this compound are the active sites of caspase-8 and granzyme B .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-DEVD-pNA: A substrate for caspase-3.
Z-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-CHO: A caspase-8 inhibitor.
Uniqueness
Z-IETD-pNA is unique in its specificity for caspase-8 and granzyme B, making it a valuable tool for studying these enzymes. Its colorimetric properties allow for easy quantification of enzyme activity, which is not always possible with other substrates .
Propriétés
Formule moléculaire |
C33H42N6O13 |
|---|---|
Poids moléculaire |
730.7 g/mol |
Nom IUPAC |
5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44) |
Clé InChI |
SGGFNVIWEQWDEP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

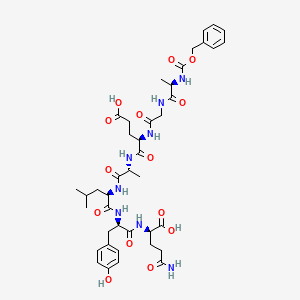
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

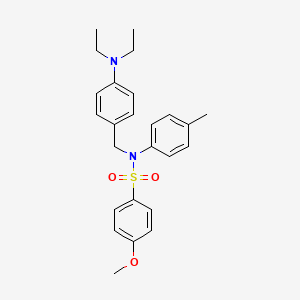
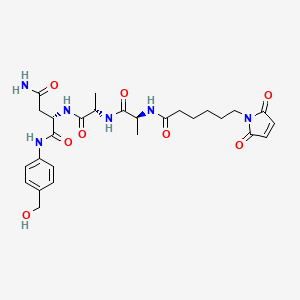

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

